molecular formula C11H21N3O2 B8381818 Tert-butyl 2-(1-methylpiperidin-4-ylidene)hydrazinecarboxylate

Tert-butyl 2-(1-methylpiperidin-4-ylidene)hydrazinecarboxylate

Cat. No. B8381818
M. Wt: 227.30 g/mol
InChI Key: YBZKQIICQQRKBH-UHFFFAOYSA-N
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Patent
US09090628B2

Procedure details

To a solution of tert-butyl 2-(1-methylpiperidin-4-ylidene)hydrazinecarboxylate (500 mg, 2.20 mmol) in THF (50 mL) was added DIBAl-H (22 mL, 22 mmol) under nitrogen atmosphere. The resulting mixture was stirred at 25° C. overnight. Methanol (5 mL) was added to quench the reaction at −78° C. After being stirred at room temperature for 1 h, water (10 mL) was added. The solid was filtered off and washed with EtOAc. The combined filtrate was partitioned and extracted with EtOAc (3×50 mL), dried over Na2SO4, and concentrated. The residue was purified by silica gel chromatography eluting with EtOAc/petroleum ether (1:10) to give tert-butyl 2-(1-methylpiperidin-4-yl)hydrazinecarboxylate (350 mg, 69% yield) as a colorless oil. LCMS (ESI) m/z: 230.4 [M+H+].
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[N:8][NH:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:4][CH2:3]1.CC(C[AlH]CC(C)C)C.CO.O>C1COCC1>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([NH:8][NH:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CN1CCC(CC1)=NNC(=O)OC(C)(C)C
Name
Quantity
22 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 25° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction at −78° C
STIRRING
Type
STIRRING
Details
After being stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined filtrate was partitioned
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with EtOAc/petroleum ether (1:10)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1CCC(CC1)NNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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